![molecular formula C6H7NO4 B042277 5-Ethoxyoxazole-2-carboxylic acid CAS No. 68208-10-6](/img/structure/B42277.png)
5-Ethoxyoxazole-2-carboxylic acid
Overview
Description
5-Ethoxyoxazole-2-carboxylic acid is a chemical compound with the molecular formula C6H7NO4 . It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the use of carboxylic acids and amino alcohols, with a nucleophilic attack and an intramolecular cyclization . A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy for oxazole synthesis has also been described .Molecular Structure Analysis
The molecular structure of 5-Ethoxyoxazole-2-carboxylic acid consists of a five-membered oxazole ring with an ethoxy group at the 5-position and a carboxylic acid group at the 2-position .Chemical Reactions Analysis
Oxazoles, including 5-Ethoxyoxazole-2-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in C4-arylation reactions . They are also known to be unstable towards hydrolytic ring-opening and decarboxylation .Scientific Research Applications
Antioxidant Research
5-Ethoxyoxazole-2-carboxylic acid has been used in the development of antioxidants . For example, it was used in a study to turn pyridoxine into a catalytic chain-breaking and hydroperoxide-decomposing antioxidant . The study found that the novel pyridoxine compounds were able to inhibit azo-initiated peroxidation of linoleic acid more efficiently than α-tocopherol .
Enzymatic Transformations
The compound has been involved in enzymatic transformations . It was used in a study where it was found that the vitamin B6 family of 3-pyridinol compounds, which includes pyridoxine, could have a role as antioxidants and scavengers of reactive oxygen species in biological systems .
Antimicrobial Activity
5-Ethoxyoxazole-2-carboxylic acid derivatives have shown antimicrobial activity . For instance, a new compound exhibited weak-to-moderate antimicrobial activity .
Cytotoxic Activity
The compound has shown cytotoxic activity against tested cancer cell lines . A mixture of compounds, including 5-Ethoxyoxazole-2-carboxylic acid, showed weak cytotoxic activity with an IC50 of 23 µg/mL .
Anti-Biofilm Activity
5-Ethoxyoxazole-2-carboxylic acid and its derivatives have demonstrated anti-biofilm activity . They were found to interfere with the biofilm formation of Staphylococcus aureus .
Potential for Groundbreaking Discoveries
Future Directions
While the specific future directions for 5-Ethoxyoxazole-2-carboxylic acid are not mentioned in the retrieved papers, research in the field of oxazole derivatives is ongoing. For instance, advancements in the electrocatalytic oxidation of certain compounds to furandicarboxylic acid, a compound structurally similar to 5-Ethoxyoxazole-2-carboxylic acid, have been reported .
properties
IUPAC Name |
5-ethoxy-1,3-oxazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-2-10-4-3-7-5(11-4)6(8)9/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYBYAJILNABIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498187 | |
Record name | 5-Ethoxy-1,3-oxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxyoxazole-2-carboxylic acid | |
CAS RN |
68208-10-6 | |
Record name | 5-Ethoxy-2-oxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68208-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethoxy-1,3-oxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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